SQ 28517
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Overview
Description
The compound “SQ 28517” is a complex organic molecule with a highly intricate structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, each requiring precise reaction conditions. The process typically begins with the preparation of the core bicyclic structure, followed by the sequential addition of various functional groups. Key reagents and catalysts are used to facilitate these reactions, ensuring high yield and purity.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using automated reactors. The process would be optimized for efficiency, cost-effectiveness, and environmental sustainability. Advanced purification techniques, such as chromatography, would be employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
This compound undergoes several types of chemical reactions, including:
Reduction: The removal of oxygen atoms or the addition of hydrogen atoms.
Substitution: The replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine-containing compounds.
Scientific Research Applications
This compound has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. Detailed studies are conducted to elucidate these mechanisms and identify the key molecular players involved.
Comparison with Similar Compounds
Similar Compounds
Penicillin: Shares a similar bicyclic structure but differs in functional groups.
Cephalosporin: Another antibiotic with a related core structure but distinct side chains.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
92131-67-4 |
---|---|
Molecular Formula |
C36H56N12O14S |
Molecular Weight |
913 g/mol |
IUPAC Name |
7-[(5-acetamido-6-amino-6-oxohexanoyl)amino]-3-[[4-[[(2S)-1-[[(2S)-2-[[(2S)-2-acetamidopropanoyl]amino]propanoyl]amino]-1-oxopropan-2-yl]amino]-7-(diaminomethylideneamino)-3-hydroxyheptanoyl]oxymethyl]-7-formamido-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |
InChI |
InChI=1S/C36H56N12O14S/c1-16(42-19(4)50)29(56)44-18(3)31(58)46-30(57)17(2)43-22(9-7-11-40-35(38)39)24(52)12-26(54)62-13-21-14-63-34-36(41-15-49,33(61)48(34)27(21)32(59)60)47-25(53)10-6-8-23(28(37)55)45-20(5)51/h15-18,22-24,34,43,52H,6-14H2,1-5H3,(H2,37,55)(H,41,49)(H,42,50)(H,44,56)(H,45,51)(H,47,53)(H,59,60)(H4,38,39,40)(H,46,57,58)/t16-,17-,18-,22?,23?,24?,34?,36?/m0/s1 |
InChI Key |
OWGUAZVXFNLVED-FJANOWQUSA-N |
Isomeric SMILES |
C[C@@H](C(=O)NC(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)C)NC(CCCN=C(N)N)C(CC(=O)OCC1=C(N2C(C(C2=O)(NC=O)NC(=O)CCCC(C(=O)N)NC(=O)C)SC1)C(=O)O)O |
SMILES |
CC(C(=O)NC(=O)C(C)NC(=O)C(C)NC(=O)C)NC(CCCN=C(N)N)C(CC(=O)OCC1=C(N2C(C(C2=O)(NC=O)NC(=O)CCCC(C(=O)N)NC(=O)C)SC1)C(=O)O)O |
Canonical SMILES |
CC(C(=O)NC(=O)C(C)NC(=O)C(C)NC(=O)C)NC(CCCN=C(N)N)C(CC(=O)OCC1=C(N2C(C(C2=O)(NC=O)NC(=O)CCCC(C(=O)N)NC(=O)C)SC1)C(=O)O)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
SQ 28517; SQ-28517; SQ28517; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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